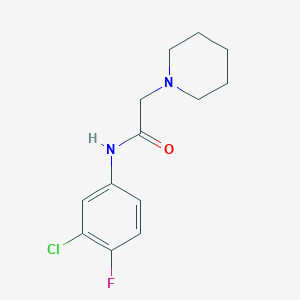![molecular formula C13H16N6O B5409773 5-{3-[2-(5-ethyl-2-furyl)-1H-imidazol-1-yl]propyl}-1H-tetrazole](/img/structure/B5409773.png)
5-{3-[2-(5-ethyl-2-furyl)-1H-imidazol-1-yl]propyl}-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{3-[2-(5-ethyl-2-furyl)-1H-imidazol-1-yl]propyl}-1H-tetrazole, also known as ETI, is a synthetic compound that has been studied for its potential use in scientific research. ETI belongs to the class of tetrazoles, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 5-{3-[2-(5-ethyl-2-furyl)-1H-imidazol-1-yl]propyl}-1H-tetrazole involves the binding of the compound to the bromodomain of p300/CBP. This binding prevents the interaction between p300/CBP and HIF-1α, which is necessary for the activation of HIF-1α. The inhibition of this interaction by this compound results in the downregulation of HIF-1α target genes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the interaction between p300/CBP and HIF-1α, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to reduce tumor angiogenesis and increase the sensitivity of cancer cells to chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-{3-[2-(5-ethyl-2-furyl)-1H-imidazol-1-yl]propyl}-1H-tetrazole in lab experiments is its specificity for the bromodomain of p300/CBP. This specificity allows for the selective inhibition of the interaction between p300/CBP and HIF-1α, without affecting other cellular processes. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the study of 5-{3-[2-(5-ethyl-2-furyl)-1H-imidazol-1-yl]propyl}-1H-tetrazole. One direction is the development of more potent and selective inhibitors of the interaction between p300/CBP and HIF-1α. Another direction is the investigation of the potential use of this compound in combination with chemotherapy or other cancer treatments. Additionally, the study of the effects of this compound on other cellular processes could provide insight into its potential use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 5-{3-[2-(5-ethyl-2-furyl)-1H-imidazol-1-yl]propyl}-1H-tetrazole involves the reaction of 2-(5-ethyl-2-furyl)-1H-imidazole with 3-bromopropylazide in the presence of a palladium catalyst. The resulting product is purified by column chromatography to obtain pure this compound. The yield of the synthesis method is reported to be around 50%.
Applications De Recherche Scientifique
5-{3-[2-(5-ethyl-2-furyl)-1H-imidazol-1-yl]propyl}-1H-tetrazole has been studied for its potential use in scientific research as a modulator of protein-protein interactions. Specifically, this compound has been shown to inhibit the interaction between the transcription factor HIF-1α and the coactivator p300/CBP. This interaction is essential for the activation of HIF-1α, which plays a critical role in the regulation of oxygen homeostasis and angiogenesis. Inhibition of this interaction by this compound has been shown to reduce the expression of HIF-1α target genes, which could have implications for the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
5-[3-[2-(5-ethylfuran-2-yl)imidazol-1-yl]propyl]-2H-tetrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O/c1-2-10-5-6-11(20-10)13-14-7-9-19(13)8-3-4-12-15-17-18-16-12/h5-7,9H,2-4,8H2,1H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHZSOUJVIBFGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C2=NC=CN2CCCC3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(acetylamino)ethyl]-2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide](/img/structure/B5409694.png)

![5-(benzylamino)-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5409707.png)
![1-{1-[2-(4-fluorophenoxy)ethyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5409711.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-methylpiperidine](/img/structure/B5409712.png)
![N-cycloheptyl-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5409720.png)
![7-(2-chloro-4-methylphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5409729.png)
![8-[5-(4-morpholinylmethyl)-3-furoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5409733.png)


![3-(ethylthio)-6-(1-methyl-2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5409748.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-phenylbutanamide](/img/structure/B5409756.png)
![ethyl 5-(2-furyl)-7-methyl-3-oxo-2-(3-phenyl-2-propen-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5409766.png)
![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-furoate hydrochloride](/img/structure/B5409777.png)